5-氯-2-(甲硫基)嘧啶-4-羧酸乙酯

描述

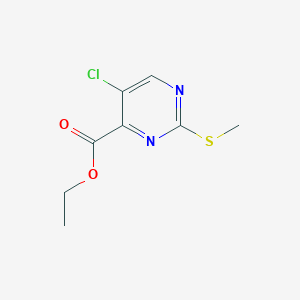

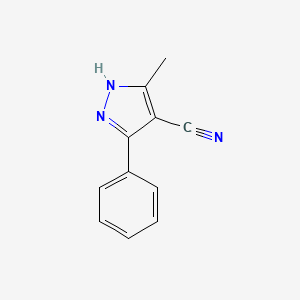

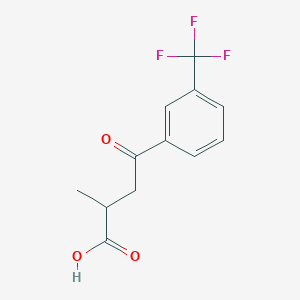

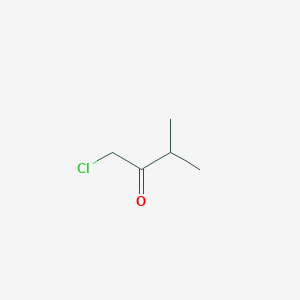

Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate, also known as Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate, is a chemical compound with the empirical formula C8H9ClN2O2S . It has a molecular weight of 232.69 g/mol . This compound is used in the synthesis of pyrimidinopyridones, potential inhibitors of the FMS tyrosine kinase .

Molecular Structure Analysis

The molecular structure of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is characterized by a pyrimidine ring . The InChI string is1S/C8H9ClN2O2S/c1-3-13-7(12)5-4-10-8(14-2)11-6(5)9/h4H,3H2,1-2H3 and the SMILES string is CCOC(=O)C1=CN=C(N=C1Cl)SC . Physical And Chemical Properties Analysis

Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is a powder with a melting point of 60-63°C (lit.) . It should be stored at a temperature of 2-8°C .科学研究应用

亲核取代反应

5-氯-2-(甲硫基)嘧啶-4-羧酸乙酯发生各种亲核取代反应。例如,它与二甲胺、苯酚钠、苯硫酚钠、氟化钾和其他试剂反应生成不同的取代产物。这种反应性对于合成多种化合物至关重要 (谢德博尔特和乌尔布里希特,1967)。

杂环体系的合成

该化合物用于合成新的杂环体系,如 5H-1-噻-3,5,6,8-四氮杂芴。合成涉及与原甲酸三乙酯的环缩合,展示了其在复杂化学合成中的用途 (Tumkevičius,1995)。

羧酸酯和酰胺的制备

已经描述了一种使用该化合物制备噻吩并[2,3-d]嘧啶-6-羧酸的酯和酰胺的新方法。该方法强调了其在有机化合物多功能合成中的作用 (Santilli、Kim 和 Wanser,1971)。

氧化反应中的动力学研究

5-氯-2-(甲硫基)嘧啶-4-羧酸乙酯已在动力学分析中得到研究,特别是在高氯酸水溶液中与重铬酸钾的氧化反应中。这些研究对于理解反应机理和动力学至关重要 (帕德米尼、曼朱和萨蒂什,2016)。

2-甲硫基乙基和 2-苄硫基乙基嘧啶的合成

该化合物还用于合成 2-甲硫基乙基和 2-苄硫基乙基嘧啶。这展示了其在生产各种嘧啶衍生物中的作用,这些衍生物在药物化学和其他领域至关重要 (扎纳塔等人,2015)。

荧光化合物的合成

该化合物已用于合成荧光的嘧啶并[5,4-e]噻唑并[3,2-a]嘧啶。这一应用对于开发具有独特光学性质的新材料具有重要意义 (埃布拉希姆普尔等人,2017)。

安全和危害

作用机制

Target of Action

Pyrimidine derivatives have been known to exhibit a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .

Mode of Action

It’s suggested that the methylthio group in the compound could be displaced by a cyanide ion . This reaction may be a general one for this class of compounds .

Biochemical Pathways

It’s suggested that the compound may inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .

Result of Action

It’s suggested that the compound may have promising neuroprotective and anti-inflammatory properties .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate. For instance, the compound should be stored at 2-8°C to maintain its stability . Additionally, it’s recommended to avoid dust formation and ensure adequate ventilation when handling the compound .

生化分析

Biochemical Properties

Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate plays a significant role in biochemical reactions. It has been used in the synthesis of pyrimidinopyridones, which are potential inhibitors of the FMS tyrosine kinase . This compound interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit certain enzymes involved in cellular signaling pathways, thereby affecting various biochemical processes.

Cellular Effects

Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate has notable effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that this compound can alter the expression of specific genes, leading to changes in cellular behavior and function . Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within cells.

Molecular Mechanism

The molecular mechanism of action of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate involves its binding interactions with biomolecules. This compound can bind to specific enzymes and proteins, leading to their inhibition or activation. For example, it has been shown to inhibit the activity of FMS tyrosine kinase, a key enzyme involved in cellular signaling . This inhibition results in downstream effects on gene expression and cellular function, highlighting the compound’s role in modulating biochemical pathways at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular behavior and function.

Dosage Effects in Animal Models

The effects of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects by modulating specific biochemical pathways. At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in scientific research.

Metabolic Pathways

Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism and clearance from the body. This compound can affect metabolic flux and alter the levels of specific metabolites within cells . Understanding the metabolic pathways associated with this compound is essential for predicting its behavior and effects in biological systems.

Transport and Distribution

The transport and distribution of Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate within cells and tissues are critical for its activity and function. This compound can be transported by specific transporters and binding proteins, influencing its localization and accumulation within cells . The distribution of this compound within different tissues can affect its overall efficacy and potential side effects.

Subcellular Localization

Ethyl 5-chloro-2-(methylthio)pyrimidine-4-carboxylate exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization is important for elucidating its precise role in cellular processes and biochemical pathways.

属性

IUPAC Name |

ethyl 5-chloro-2-methylsulfanylpyrimidine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O2S/c1-3-13-7(12)6-5(9)4-10-8(11-6)14-2/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEBQIOZQHUMABX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=NC=C1Cl)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00503788 | |

| Record name | Ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

74840-35-0 | |

| Record name | Ethyl 5-chloro-2-(methylthio)-4-pyrimidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74840-35-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00503788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-chloroethylidene)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene](/img/structure/B1367090.png)